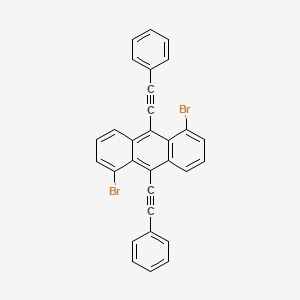

1,5-Dibromo-9,10-bis(phenylethynyl)anthracene

CAS No.: 84870-39-3

Cat. No.: VC17611152

Molecular Formula: C30H16Br2

Molecular Weight: 536.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84870-39-3 |

|---|---|

| Molecular Formula | C30H16Br2 |

| Molecular Weight | 536.3 g/mol |

| IUPAC Name | 1,5-dibromo-9,10-bis(2-phenylethynyl)anthracene |

| Standard InChI | InChI=1S/C30H16Br2/c31-27-15-8-14-24-26(20-18-22-11-5-2-6-12-22)30-23(13-7-16-28(30)32)25(29(24)27)19-17-21-9-3-1-4-10-21/h1-16H |

| Standard InChI Key | NGKAGMCEBJFYKM-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C2C(=CC=C4)Br)C#CC5=CC=CC=C5)Br |

Introduction

Structural and Electronic Configuration

Molecular Architecture

The compound’s backbone consists of an anthracene moiety, a planar tricyclic aromatic system, modified with two bromine substituents at the 1- and 5-positions and two phenylethynyl groups at the 9- and 10-positions. The bromine atoms introduce steric bulk and electron-withdrawing effects, while the phenylethynyl groups extend π-conjugation, enhancing electronic delocalization .

Table 1: Key Structural Parameters of Analogous Anthracene Derivatives

| Compound | Substituents | π-Conjugation Length (nm) | Bandgap (eV) |

|---|---|---|---|

| 9,10-Bis(phenylethynyl)anthracene | 9,10-phenylethynyl | 1.8 | 2.9 |

| 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene | 1,8-Cl; 9,10-phenylethynyl | 1.7 | 3.1 |

| 1,5-Dibromo-9,10-anthraquinone | 1,5-Br; 9,10-ketones | N/A | 3.4 |

The phenylethynyl groups at the 9- and 10-positions adopt a linear configuration, orthogonal to the anthracene plane, facilitating intermolecular π-π stacking in solid-state assemblies . Bromine’s electronegativity (2.96) induces a dipole moment, polarizing the aromatic system and altering charge transport properties.

Synthetic Methodologies

Precursor Selection

Synthesis begins with 1,5-dibromoanthracene, which can be prepared via bromination of anthracene using bromine in the presence of FeBr₃ . Alternatively, 1,5-dibromo-9,10-anthraquinone serves as a precursor, though reduction steps are required to convert ketones to hydrocarbons .

Sonogashira Coupling for Phenylethynyl Attachment

The phenylethynyl groups are introduced via Sonogashira cross-coupling, a palladium-catalyzed reaction between terminal alkynes and aryl halides . Optimized conditions include:

-

Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

-

Co-catalyst: CuI (5 mol%)

-

Base: Et₃N or iPr₂NH

Reaction Scheme:

Yields for analogous reactions range from 65% to 82%, with purity dependent on chromatographic separation .

Physicochemical Properties

Spectroscopic Characteristics

-

UV/Vis Absorption: Extended conjugation shifts λ_max to ~450 nm (cf. 390 nm for unsubstituted anthracene) .

-

Fluorescence: Emission peaks at 510–530 nm with quantum yields of 0.4–0.6, typical for ethynylanthracenes .

-

Thermal Stability: Decomposition onset at 280°C (TGA), attributable to robust aromatic stabilization.

Solubility and Film-Forming Behavior

The compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but dissolves in chlorinated solvents (CH₂Cl₂, CHCl₃) and THF . Thin films deposited via spin-coating show amorphous morphology, with surface roughness <2 nm (AFM) .

Applications in Organic Electronics

Organic Thin-Film Transistors (OTFTs)

Anthracene derivatives with phenylethynyl substituents demonstrate hole mobilities up to 5.3 × 10⁻³ cm² V⁻¹ s⁻¹ in OTFTs . Bromine’s electron-withdrawing nature may enhance air stability by lowering the HOMO level, reducing oxidative degradation.

Light-Emitting Diodes (OLEDs)

The compound’s fluorescence profile suggests utility in blue-green emitters. Device efficiency correlates with substituent polarity; bromine’s inductive effect may improve electron injection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume